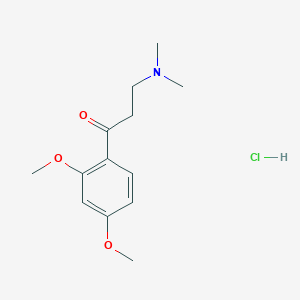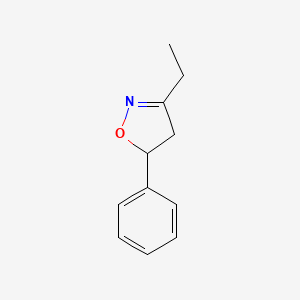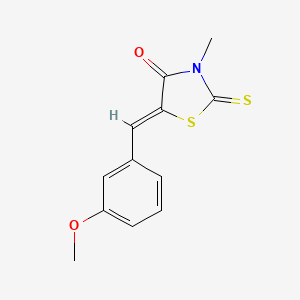
N-(2-(2-(3-Hydroxybenzylidene)hydrazino)-2-oxoethyl)-4-propoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le N-(2-(2-(3-Hydroxybenzylidène)hydrazino)-2-oxoéthyl)-4-propoxybenzamide est un composé organique complexe appartenant à la classe des hydrazones. Les hydrazones sont connues pour leurs diverses activités biologiques et sont largement utilisées en chimie médicinale.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du N-(2-(2-(3-Hydroxybenzylidène)hydrazino)-2-oxoéthyl)-4-propoxybenzamide implique généralement une réaction de condensation entre une hydrazide appropriée et un aldéhyde. La réaction est généralement effectuée dans un solvant organique tel que le méthanol ou l'éthanol sous reflux. Le schéma réactionnel général est le suivant :
Réaction de condensation : L'hydrazide réagit avec l'aldéhyde pour former la liaison hydrazone.
Purification : Le produit brut est purifié par recristallisation ou chromatographie sur colonne pour obtenir le composé souhaité à une pureté élevée.
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques de ce composé ne soient pas bien documentées, l'approche générale impliquerait une mise à l'échelle de la synthèse en laboratoire. Cela comprend l'optimisation des conditions de réaction, l'utilisation de solvants de qualité industrielle et l'emploi de réacteurs à écoulement continu pour améliorer le rendement et l'efficacité.
Analyse Des Réactions Chimiques
Types de réactions
Le N-(2-(2-(3-Hydroxybenzylidène)hydrazino)-2-oxoéthyl)-4-propoxybenzamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir la liaison hydrazone en dérivés d'hydrazine.
Substitution : Le groupe benzylidène peut subir des réactions de substitution électrophile ou nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le peroxyde d'hydrogène (H2O2).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) et l'hydrure de lithium aluminium (LiAlH4) sont généralement utilisés.
Substitution : Des réactifs tels que les halogènes (Cl2, Br2) et les nucléophiles (NH3, OH-) sont utilisés dans des conditions contrôlées.
Principaux produits formés
Oxydation : Formation d'oxydes et de quinones.
Réduction : Formation de dérivés d'hydrazine.
Substitution : Formation de dérivés benzylidène substitués.
Applications de la recherche scientifique
Le N-(2-(2-(3-Hydroxybenzylidène)hydrazino)-2-oxoéthyl)-4-propoxybenzamide a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme précurseur dans la synthèse de molécules organiques plus complexes.
Biologie : Investigated for its potential antimicrobial and antiplasmodial activities.
Médecine : Exploré pour son potentiel en tant qu'agent thérapeutique en raison de ses propriétés bioactives.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action du N-(2-(2-(3-Hydroxybenzylidène)hydrazino)-2-oxoéthyl)-4-propoxybenzamide implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier aux enzymes et aux récepteurs, modulant ainsi leur activité. For instance, it has shown affinity for multiple targets in antiplasmodial studies . La liaison hydrazone joue un rôle crucial dans sa bioactivité, lui permettant d'interagir avec les macromolécules biologiques.
Applications De Recherche Scientifique
N-(2-(2-(3-Hydroxybenzylidene)hydrazino)-2-oxoethyl)-4-propoxybenzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antiplasmodial activities.
Medicine: Explored for its potential as a therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(2-(2-(3-Hydroxybenzylidene)hydrazino)-2-oxoethyl)-4-propoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it has shown affinity for multiple targets in antiplasmodial studies . The hydrazone linkage plays a crucial role in its bioactivity, enabling it to interact with biological macromolecules.
Comparaison Avec Des Composés Similaires
Composés similaires
- N-(4-Bromophényl)-2-(((2-(3-Hydroxybenzylidène)hydrazino)(oxo)ac)amino)benzamide
- 2-(2-(3-Hydroxybenzylidène)hydrazino)-N-(2-méthylphényl)-2-oxoacétamide
- **N-Cyclohexyl-2-(((2-(3-Hydroxybenzylidène)hydrazino)(oxo)acétyl)amino)benzamide
Unicité
Le N-(2-(2-(3-Hydroxybenzylidène)hydrazino)-2-oxoéthyl)-4-propoxybenzamide se distingue par sa combinaison unique de groupes fonctionnels, qui confèrent une réactivité chimique et une activité biologique distinctes. Son groupe propoxybenzamide le différencie des autres hydrazones, ce qui pourrait entraîner des interactions uniques avec les cibles biologiques.
Propriétés
Numéro CAS |
765901-92-6 |
|---|---|
Formule moléculaire |
C19H21N3O4 |
Poids moléculaire |
355.4 g/mol |
Nom IUPAC |
N-[2-[(2E)-2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-propoxybenzamide |
InChI |
InChI=1S/C19H21N3O4/c1-2-10-26-17-8-6-15(7-9-17)19(25)20-13-18(24)22-21-12-14-4-3-5-16(23)11-14/h3-9,11-12,23H,2,10,13H2,1H3,(H,20,25)(H,22,24)/b21-12+ |
Clé InChI |
NIUZICDERBVSFX-CIAFOILYSA-N |
SMILES isomérique |
CCCOC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC(=CC=C2)O |
SMILES canonique |
CCCOC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC(=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N'-bis(4-ethoxyphenyl)-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}propanediamide](/img/structure/B12006024.png)

![Ethyl 2-(4-methoxybenzylidene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12006031.png)

![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B12006038.png)

![5-(4-methoxyphenyl)-4-{[(E)-phenylmethylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12006056.png)
![2-bromo-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}benzamide](/img/structure/B12006057.png)

![17-Acetyl-10-(hydroxymethyl)-13-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12006067.png)


![(2-{(E)-[2-({[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid](/img/structure/B12006089.png)
![2-{[4-allyl-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B12006099.png)
